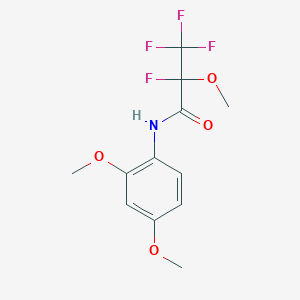![molecular formula C24H22FN3O B14948745 (2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)
(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a cyano group, a dimethylphenyl group, a fluorophenyl group, and a pyrrole ring, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The cyano group and the aromatic rings play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- **(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE
- **(E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE
Uniqueness
The presence of the fluorophenyl group in (E)-2-CYANO-N~1~-(3,4-DIMETHYLPHENYL)-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE distinguishes it from other similar compounds. This fluorine substitution can significantly alter the compound’s reactivity, binding affinity, and overall bioactivity, making it unique in its class.
Properties
Molecular Formula |
C24H22FN3O |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H22FN3O/c1-15-5-8-22(11-16(15)2)27-24(29)20(14-26)13-19-12-17(3)28(18(19)4)23-9-6-21(25)7-10-23/h5-13H,1-4H3,(H,27,29)/b20-13+ |
InChI Key |
BVBZLPFJMYTNAY-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)/C#N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)F)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B14948669.png)

![3-[2-(4-Bromo-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B14948678.png)
![N-[1-(1-Adamantyl)ethyl]-N-{4-[(2,6-dichlorobenzyl)oxy]benzyl}amine](/img/structure/B14948683.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)

![3-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14948712.png)
![2-ethoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B14948726.png)
![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14948760.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![4,6-dihydrazinyl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14948763.png)
